

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **2-(Trifluoromethyl)quinoxaline**. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Molecular Structure and Identifiers

2-(Trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.^{[1][2]}

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoxaline ring system.^[1] This makes it a valuable building block for the synthesis of a wide range of biologically active compounds.^[3]

Identifier	Value
IUPAC Name	2-(Trifluoromethyl)quinoxaline
CAS Number	148853-42-3[4]
Molecular Formula	C ₉ H ₅ F ₃ N ₂ [4]
Molecular Weight	198.14 g/mol [4]
SMILES String	FC(F)(F)c1cnc2ccccc2n1
InChI Key	YIQVNKFWTSLVSA-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **2-(Trifluoromethyl)quinoxaline** are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Source
Physical Form	Powder	
Melting Point	60-65 °C	
Assay Purity	97%	

Reactivity and Applications

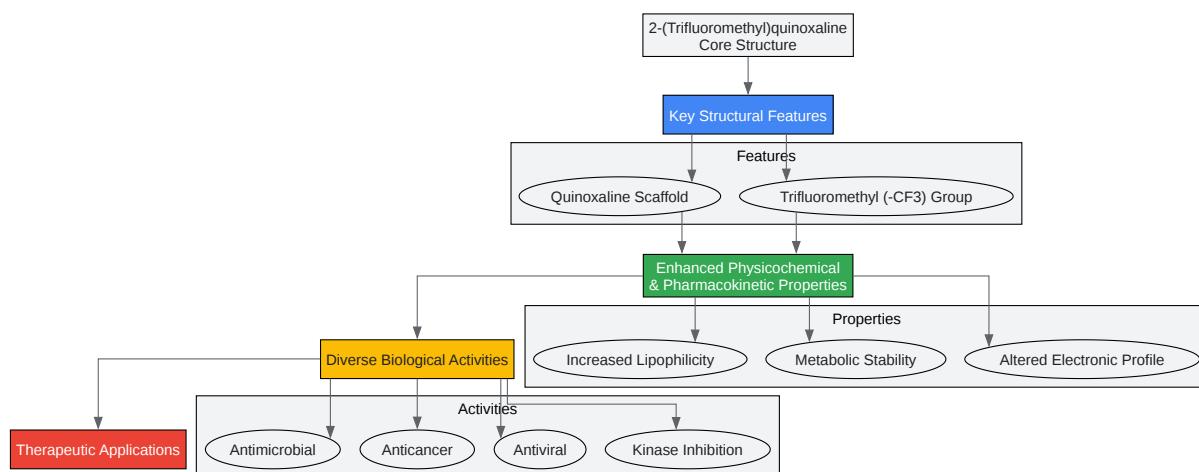
2-(Trifluoromethyl)quinoxaline serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]

The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore, derivatives of **2-(Trifluoromethyl)quinoxaline** are explored as kinase inhibitors, which are relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds

have been identified as inhibitors of type III receptor tyrosine kinases like c-KIT, PDGFR, and FLT3.^[1]

Logical Relationship: From Core Structure to Biological Activity

The following diagram illustrates the logical progression from the core chemical structure to its potential therapeutic applications, driven by the key functional groups.



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Structure-Activity Relationship Flowchart.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)quinoxaline

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[\[10\]](#) For **2-(Trifluoromethyl)quinoxaline**, a plausible synthetic route would involve the reaction of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent.

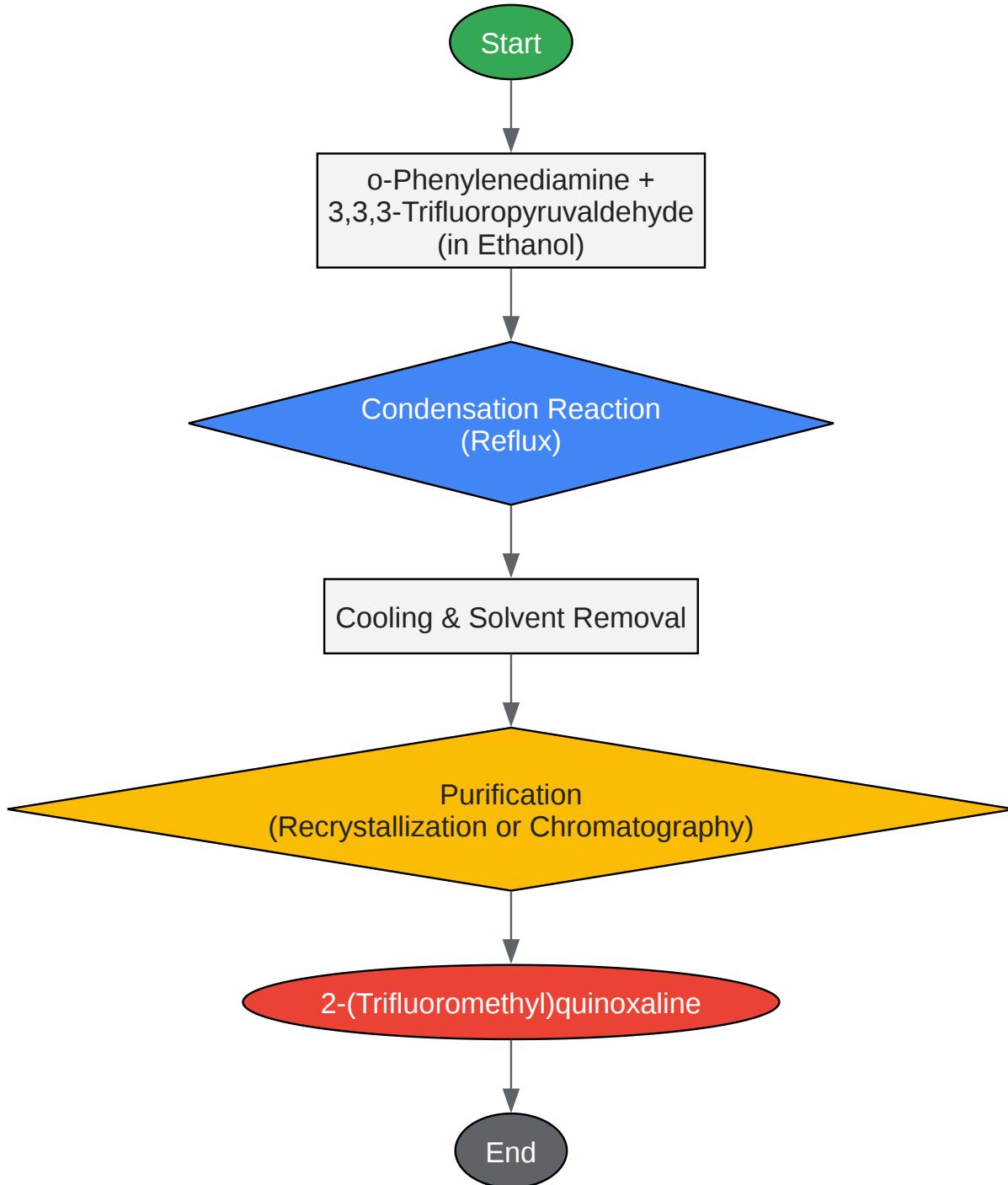
Materials:

- o-Phenylenediamine
- 3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)
- Ethanol or Acetic Acid (as solvent)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).
- Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure **2-(Trifluoromethyl)quinoxaline**.

Synthesis Workflow Diagram



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General synthesis workflow for 2-(Trifluoromethyl)quinoxaline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of purified **2-(Trifluoromethyl)quinoxaline** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).
- For ^{19}F NMR, a singlet corresponding to the $-\text{CF}_3$ group is expected.
- For ^{13}C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling) would be observed.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
- The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 199.14.

Safety Information

2-(Trifluoromethyl)quinoxaline is classified as hazardous. Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Information	Details
GHS Pictograms	
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P271, P301 + P310, P302 + P352, P305 + P351 + P338
Target Organs	Respiratory system

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128128#structure-and-properties-of-2-trifluoromethyl-quinoxaline>

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